molecular formula C27H24F2N4O3 B2481200 Methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251613-67-8

Methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2481200
CAS RN: 1251613-67-8
M. Wt: 490.511
InChI Key: TVYIIVWWKABVJZ-UHFFFAOYSA-N
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Description

"Methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate" is a compound with potential antibacterial activity. Similar compounds have been synthesized and evaluated for various biological activities, including antibacterial properties.

Synthesis Analysis

Compounds similar to the one are typically synthesized through multiple-step chemical reactions, starting from basic quinolone structures and incorporating various functional groups to enhance their activity. For instance, norfloxacin has been reacted with thionyl chloride to yield norfloxacin acid chloride, which is then reacted with respective alcohols to produce esters. These esters are further reacted to yield the target compounds (Sharma & Jain, 2008).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed through analytical and spectral studies, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. Single crystal XRD data can further confirm the structure, providing insights into the crystal system, space group, and unit cell parameters (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving these compounds often involve condensation reactions, nucleophilic substitutions, and esterification. The compounds exhibit moderate to significant minimum inhibitory concentration (MIC) values against various strains of bacteria, indicating their antibacterial potential. The chemical properties, such as reactivity with different chemical agents, are determined based on the functional groups present in the molecule (Sharma & Jain, 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. For instance, compounds with similar structures have been found to crystallize in the monoclinic crystal system, with specific unit cell parameters, and exhibit weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).

Scientific Research Applications

Dopamine Receptor Binding and Antipsychotic Agents

Synthesis and Evaluation for D2-like Receptors

Arylcycloalkylamines, such as phenyl piperidines and piperazines, and their arylalkyl substituents are pharmacophoric groups found in several antipsychotic agents. Research has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors. This study explored the contributions of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles to the potency and selectivity of synthesized agents at D(2)-like receptors. It highlights the significance of composite structure in determining selectivity and potency at these receptors (Sikazwe et al., 2009).

DNA Interaction and Fluorescent Staining

DNA Minor Groove Binding

The synthetic dye Hoechst 33258 and its analogues, which include N-methyl piperazine derivatives with benzimidazole groups, are known to bind strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has been utilized extensively in fluorescent DNA staining for cell biology research, offering insights into chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes (Issar & Kakkar, 2013).

Chemical Synthesis and Industrial Applications

Practical Synthesis of Intermediates

Research on the practical synthesis of key intermediates like 2-Fluoro-4-bromobiphenyl, which is essential for the manufacture of non-steroidal anti-inflammatory materials, underscores the chemical utility of components related to methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate. This highlights the compound's relevance not just in pharmacology but also in material science and industrial chemistry (Qiu et al., 2009).

properties

IUPAC Name

methyl 3-[(4-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N4O3/c1-36-26(35)19-4-11-23-24(16-19)30-27(33(25(23)34)17-18-2-5-20(28)6-3-18)32-14-12-31(13-15-32)22-9-7-21(29)8-10-22/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYIIVWWKABVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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